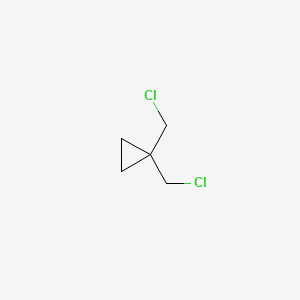

1,1-Bis-chloromethyl-cyclopropane

Description

Structural Features and Strain in Cyclopropane (B1198618) Systems

Cyclopropane, the simplest cycloalkane, is a three-membered ring of carbon atoms. Its structure is characterized by significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This angle strain, along with torsional strain from eclipsed hydrogen atoms, results in a high degree of reactivity compared to other cycloalkanes. The bonding in cyclopropane is often described using the Walsh model, which involves sp² hybridized carbons for the C-C bonds and sp hybridized carbons for the C-H bonds, leading to "bent" or "banana" bonds. This unique electronic structure imparts alkene-like character to the cyclopropane ring, making it susceptible to reactions that involve ring opening.

Overview of Halogenated Cyclopropanes in Organic Synthesis

Halogenated cyclopropanes are valuable intermediates in organic synthesis. The presence of halogen atoms on the cyclopropane ring introduces polarity and provides a handle for various chemical transformations. They can undergo nucleophilic substitution reactions, elimination reactions to form cyclopropenes, and ring-opening reactions. The reactivity is often influenced by the number and type of halogen atoms, as well as their stereochemistry. Gem-dihalocyclopropanes, for instance, are precursors to allenes and can be used in the synthesis of more complex cyclic systems. The strain of the cyclopropane ring can be harnessed to drive reactions that would otherwise be unfavorable.

Historical Context of 1,1-Bis(chloromethyl)cyclopropane Research

Research into 1,1-Bis(chloromethyl)cyclopropane and its derivatives has been closely linked to the synthesis of highly strained and structurally interesting molecules. A significant focus has been its use as a precursor to [1.1.1]propellane, a fascinating molecule with an inverted geometry at the bridgehead carbons. The synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) highlights the utility of halogenated cyclopropanes in accessing complex carbocyclic frameworks. lookchem.comacs.org Early methods for preparing the precursor, 3-chloro-2-(chloromethyl)-1-propene, were often low-yielding and required tedious purification. acs.org Over the years, improved procedures have been developed to synthesize these intermediates in better yields, facilitating the exploration of their chemical reactivity and potential applications. acs.orgacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(chloromethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAPSFSUTMNTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties of 1,1 Bis Chloromethyl Cyclopropane

Synthetic Methodologies

The synthesis of 1,1-Bis(chloromethyl)cyclopropane is not typically a direct process but is often achieved through multi-step sequences. A common strategy involves the cyclopropanation of a suitable alkene precursor.

One of the key precursors is 3-chloro-2-(chloromethyl)-1-propene. This alkene can be subjected to a dibromocyclopropanation reaction to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128). acs.org While this method is effective, the yields can be moderate, and the workup can be complicated by emulsions. acs.org Efforts to improve this process have been a subject of research. acs.org

An alternative and more elaborate synthesis of the related 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane starts from 2-amino-2-hydroxymethylpropane-1,3-diol. google.com This multi-step process involves:

Chlorine substitution with thionyl chloride. google.com

Hydrolysis with concentrated sulfuric acid. google.com

Ring closure under alkaline conditions to form an aziridine (B145994) derivative. google.com

Reaction with sodium nitrite (B80452) to yield 3-chloro-2-chloromethylprop-1-ene. google.com

Finally, reaction with bromoform (B151600) under alkaline conditions to generate the target 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. google.com

The direct synthesis of 1,1-Bis(chloromethyl)cyclopropane can be envisioned from the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane, through reaction with a chlorinating agent.

Physical and Chemical Properties

The physical and chemical properties of 1,1-Bis(chloromethyl)cyclopropane are influenced by its strained ring and the presence of the chloromethyl groups.

| Property | Value |

| CAS Number | 6202-96-6 |

| Molecular Formula | C5H8Cl2 |

| Molecular Weight | 143.02 g/mol |

This table contains data for 1,1-Bis(chloromethyl)cyclopropane.

For the related and often utilized precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane:

| Property | Value |

| CAS Number | 98577-44-7 |

| Molecular Formula | C5H6Br2Cl2 |

| Molecular Weight | 296.82 g/mol scbt.com |

| Melting Point | 48-50 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

This table contains data for 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

The chemical properties are dominated by the reactivity of the chloromethyl groups and the potential for ring-opening reactions.

Reactivity and Reaction Mechanisms of 1,1 Bis Chloromethyl Cyclopropane

Cyclopropane (B1198618) Ring Reactivity

The inherent ring strain of the cyclopropane core in 1,1-bis(chloromethyl)cyclopropane, estimated to be around 27 kcal/mol, is a primary driving force for its chemical reactions. This strain energy can be released through various ring-opening and rearrangement pathways. The presence of two electron-withdrawing chloromethyl groups at the C1 position further influences the electronic character of the ring, making it susceptible to specific types of transformations.

Strain-Release Reactions and Ring Opening Mechanisms

The high degree of strain in the cyclopropane ring makes it susceptible to reactions that lead to the formation of more stable, open-chain or larger ring systems. These strain-release reactions are a dominant feature of cyclopropane chemistry. In the case of 1,1-bis(chloromethyl)cyclopropane, the presence of electron-withdrawing chloromethyl groups can facilitate ring opening by stabilizing anionic or radical intermediates.

Ring-opening reactions can be initiated by various means, including thermal activation, transition metal catalysis, or attack by electrophiles and nucleophiles. For cyclopropanes bearing electron-withdrawing substituents, nucleophilic attack is a particularly important pathway for ring cleavage. nih.gov The reaction proceeds via the addition of a nucleophile to one of the ring carbons, followed by the cleavage of a carbon-carbon bond to relieve the ring strain. The regioselectivity of the ring opening is influenced by the nature of the substituents on the cyclopropane ring.

Electrophilic and Nucleophilic Ring Transformations

Electrophilic Attack: While cyclopropanes can react with strong electrophiles, the presence of two electron-withdrawing chloromethyl groups in 1,1-bis(chloromethyl)cyclopropane deactivates the ring towards electrophilic attack. The inductive effect of the chlorine atoms reduces the electron density of the cyclopropane ring, making it less susceptible to electrophilic addition compared to simple alkylcyclopropanes.

Nucleophilic Attack: Conversely, the electron-withdrawing nature of the chloromethyl groups makes the cyclopropane ring in 1,1-bis(chloromethyl)cyclopropane more susceptible to nucleophilic attack. nih.gov Strong nucleophiles can attack one of the methylene (B1212753) carbons of the ring, leading to a ring-opened carbanion. This intermediate can then be protonated or react with other electrophiles. For instance, in related gem-dicyanocyclopropanes, ring-opening by nucleophiles like sodium azide (B81097) has been observed to occur readily. nih.gov

Rearrangement Pathways

Under certain conditions, such as thermal or catalytic activation, 1,1-bis(chloromethyl)cyclopropane can undergo rearrangement reactions. A common rearrangement for cyclopropylmethyl systems involves the formation of a cyclobutyl or homoallyl cation, which can then lead to a variety of products. stackexchange.com For instance, the solvolysis of (chloromethyl)cyclopropane (B127518) leads to a mixture of cyclopropylmethanol, cyclobutanol (B46151), and but-3-en-1-ol, indicating the intermediacy of the delocalized cyclopropylmethyl cation. youtube.com It is plausible that 1,1-bis(chloromethyl)cyclopropane could undergo similar rearrangements, potentially leading to substituted cyclobutane (B1203170) or open-chain diene structures, although specific studies on this compound are lacking.

Reactions Involving Chloromethyl Functionality

The two chloromethyl groups of 1,1-bis(chloromethyl)cyclopropane are primary alkyl halides and are therefore susceptible to reactions typical of this functional group, most notably nucleophilic substitution.

Nucleophilic Substitution Reactions at the Chloromethyl Groups

The chlorine atoms in the chloromethyl groups can be displaced by a wide variety of nucleophiles. These reactions typically proceed through an SN2 mechanism. However, the steric hindrance imposed by the gem-disubstituted cyclopropane ring may slow down the rate of substitution compared to a simple chloromethyl group.

Common nucleophiles that can react with 1,1-bis(chloromethyl)cyclopropane include:

Hydroxide (B78521) and alkoxides: to form the corresponding diol or diethers.

Cyanide: to introduce cyano groups, which can be further elaborated.

Azide: to form the corresponding diazide, a precursor for other nitrogen-containing compounds. nih.gov

Amines: to yield mono- or di-substituted amino derivatives.

Thiolates: to produce the corresponding dithiols or dithioethers.

The reaction conditions for these substitutions, such as solvent and temperature, will influence the reaction rate and the potential for competing elimination or rearrangement reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on a Related Compound, (Chloromethyl)cyclopropane

| Nucleophile | Product | Reaction Type | Reference |

| Lithium | (Lithiomethyl)cyclopropane | Metal-halogen exchange | sigmaaldrich.com |

| Dialkylsilylene | 5-Silaspiro[4.4]nonane derivative | Insertion | sigmaaldrich.com |

This table illustrates the reactivity of a single chloromethyl group on a cyclopropane ring, which is expected to be analogous for each chloromethyl group in 1,1-bis(chloromethyl)cyclopropane.

Radical Reactions Involving Chloromethyl Radical Intermediates

The C-Cl bonds in 1,1-bis(chloromethyl)cyclopropane can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light, leading to the formation of a 1-(chloromethyl)-1-(cyclopropylmethyl) radical. This radical intermediate can then participate in various radical reactions.

A key reaction of cyclopropylmethyl radicals is their rapid ring-opening to form the corresponding but-3-enyl radical. psu.edu This ring-opening is a very fast and often irreversible process, making it a useful "radical clock" in mechanistic studies. The rate of ring opening is influenced by substituents on the cyclopropane ring and at the radical center. psu.edu In the case of the radical derived from 1,1-bis(chloromethyl)cyclopropane, ring opening would lead to a substituted chloro-alkenyl radical. This intermediate could then undergo further reactions such as hydrogen abstraction or addition to other molecules.

Elimination Reactions and Olefin Formation

Elimination reactions of substituted cyclopropanes are a key pathway to forming various olefinic structures. In the case of gem-dihalocyclopropanes and related compounds, these reactions can proceed via ring opening. The thermolysis of cyclopropanes containing chlorine substituents often yields a single olefin isomeric with the starting cyclopropane. researchgate.net For instance, the pyrolysis of 1,1-dichlorocyclopropane (B3049490) results in a high yield of 2,3-dichloropropene. researchgate.net Similarly, 1,1,2-trichlorocyclopropane rearranges to 1,1,3-trichloropropene (B110787) upon heating. researchgate.net

These transformations are interpreted in terms of a unimolecular, concerted mechanism involving chlorine atom migration and ring-opening. researchgate.net This process suggests that 1,1-bis(chloromethyl)cyclopropane could undergo a similar thermal rearrangement to produce chlorinated diene products. The reaction of the related compound, 1,1-dichloro-2-(chloromethyl)cyclopropane, with carbanions generated from phenylacetonitriles in the presence of sodium hydroxide and a phase-transfer catalyst, leads to the formation of 1,2-disubstituted methylenecyclopropanes, which are olefinic products. rsc.org

Furthermore, the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128), a closely related analog, starts from 3-chloro-2-chloromethylprop-1-ene. google.comlookchem.com This olefin undergoes a dibromocyclopropanation reaction, highlighting the direct structural relationship between the open-chain olefin and the cyclopropane ring system.

| Starting Material | Reagents/Conditions | Product(s) | Research Finding |

| 1,1-Dichlorocyclopropane | Heat (Pyrolysis) | 2,3-Dichloropropene | High-yield conversion to an isomeric olefin. researchgate.net |

| 1,1,2-Trichlorocyclopropane | Heat (Pyrolysis) | 1,1,3-Trichloropropene | Rearrangement to a single olefin isomer. researchgate.net |

| 1,1-Dichloro-2-(chloromethyl)cyclopropane | Phenylacetonitriles, NaOH, TEBAC, DMSO | 1,2-Disubstituted methylenecyclopropanes | Formation of olefinic products through reaction with carbanions. rsc.org |

| 3-Chloro-2-chloromethylprop-1-ene | Bromoform (B151600), Base (Phase-Transfer) | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | Synthesis via dibromocyclopropanation of an olefin. google.comlookchem.com |

Pericyclic and Carbene/Carbenoid Chemistry

The strained nature of the cyclopropane ring in 1,1-bis(chloromethyl)cyclopropane and its derivatives makes it a substrate for various pericyclic reactions and a precursor for generating highly reactive intermediates like carbenes and carbenoids.

A significant reaction of 1,1-dihalo-2,2-bis(chloromethyl)cyclopropanes is their conversion to [1.1.1]propellane. lookchem.comorgsyn.org This highly strained molecule is generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and is a valuable building block in synthesis. lookchem.comorgsyn.org [1.1.1]Propellane readily participates in cycloaddition reactions. For example, it undergoes a photochemical [2+2] cycloaddition with 2,3-butanedione (B143835) to yield 1,3-diacetylbicyclo[1.1.1]pentane. orgsyn.org This reaction highlights the ability of the central bond of the propellane, derived from the original cyclopropane, to act as a reactive component in pericyclic reactions.

Reactions of halocyclopropanes with organometallic reagents, particularly organolithium compounds, are a primary method for generating cyclopropylidene carbenoids or related species. These intermediates can then undergo further transformations. The treatment of 1,1-dibromocyclopropanes with organolithium reagents can lead to the formation of cyclopropylidene lithium carbenoids. nih.gov These carbenoids can react with electrophiles, such as bis(pinacolato)diboron, to yield 1,1-diborylated cyclopropanes. nih.gov

The synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is achieved through reaction with an organometallic reagent like methyllithium. orgsyn.org This reaction proceeds via a cyclopropylidene-like intermediate which undergoes an intramolecular insertion to form the central bond of the propellane. The reaction of (chloromethyl)cyclopropane with lithium catalyzed by 4,4′-di-tert-butylbiphenyl is used to generate (lithiomethyl)cyclopropane, demonstrating another pathway for organometallic functionalization. sigmaaldrich.com

| Precursor | Organometallic Reagent | Intermediate/Product | Application/Reaction Type |

| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | Methyllithium | [1.1.1]Propellane | Synthesis of a highly strained molecule for further cycloadditions. orgsyn.org |

| 1,1-Dibromocyclopropanes | Organolithium Reagents | Cyclopropylidene Lithium Carbenoid | Generation of a carbenoid for subsequent reactions (e.g., with B₂pin₂). nih.gov |

| (Chloromethyl)cyclopropane | Lithium / DTBB catalyst | (Lithiomethyl)cyclopropane | Formation of a cyclopropylmethyl organolithium reagent. sigmaaldrich.com |

Mechanistic Studies and Kinetic Analysis

Mechanistic investigations into the reactions of chlorocyclopropanes have revealed detailed insights into their reaction pathways, often involving concerted processes or cationic intermediates.

The gas-phase thermolysis of chlorocyclopropanes has been subject to kinetic analysis. For example, the thermal decomposition of 1α-chloro-2α,3α-dimethylcyclopropane is a first-order, homogeneous process with an activation energy (Ea) of 199.6 ± 0.9 kJ/mol and a pre-exponential factor (log₁₀A) of 13.92 ± 0.08 s⁻¹. researchgate.net The reaction is proposed to proceed through a rate-determining ring opening via a semi-ionic electrocyclic reaction. researchgate.net In this mechanism, the substituents trans to the migrating chlorine atom move apart during the ring-opening process, influencing the reaction rate and product stereochemistry. researchgate.net

Solvolysis reactions of cyclopropylcarbinyl systems, such as the hydrolysis of (chloromethyl)cyclopropane, are thought to proceed through complex cationic intermediates. stackexchange.com A bicyclobutonium cation has been proposed as a key transition state or intermediate that explains the formation of rearranged products like cyclobutanol and homoallyl alcohol. stackexchange.com The rearrangement of cyclopropylcarbinyl derivatives to allylcarbinyl products is a well-documented phenomenon that proceeds under conditions favoring carbocation formation. stackexchange.com

Computational studies, such as Density Functional Theory (DFT), have been employed to support proposed mechanisms. For the related ene reactions of bicyclo[1.1.0]butanes, DFT calculations support a concerted but highly asynchronous pathway, rationalizing the observed high stereoselectivity. nih.gov These studies highlight the importance of considering concerted pathways and non-classical intermediates in understanding the reactivity of strained ring systems like 1,1-bis(chloromethyl)cyclopropane.

Applications in Advanced Organic Synthesis

1,1-Bis(chloromethyl)cyclopropane as a Synthetic Building Block

The unique structural features of 1,1-bis(chloromethyl)cyclopropane make it an ideal starting material for a variety of synthetic transformations. The presence of two reactive chloromethyl groups allows for sequential or simultaneous functionalization, while the inherent strain of the cyclopropane (B1198618) ring can be harnessed to drive reactions and form otherwise inaccessible molecules.

Construction of Complex Polycyclic and Cage Structures

The rigid framework and bifunctional nature of 1,1-bis(chloromethyl)cyclopropane make it a key component in the synthesis of intricate polycyclic and cage-like molecules. nih.gov These complex structures are of interest for their potential applications in materials science, host-guest chemistry, and as novel scaffolds in medicinal chemistry. The controlled reaction of the chloromethyl groups with various nucleophiles allows for the stepwise construction of larger, more elaborate ring systems.

Precursor for Strained Alkanes (e.g., Hypothetical Pathways to Propellanes or Bicyclo[1.1.1]pentanes)

One of the most significant applications of 1,1-bis(chloromethyl)cyclopropane is its role as a precursor to highly strained alkanes, most notably [1.1.1]propellane. wikipedia.org The synthesis of [1.1.1]propellane, a molecule with an inverted tetrahedral geometry at the central carbon atoms, is a landmark achievement in organic chemistry.

The synthetic route to [1.1.1]propellane often begins with the conversion of 1,1-bis(chloromethyl)cyclopropane to a dihalo-derivative, such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128). orgsyn.orgsigmaaldrich.comscbt.comacs.orgtcichemicals.combldpharm.comgoogle.comsigmaaldrich.comtcichemicals.comtcichemicals.com This intermediate is then treated with an organolithium reagent, such as methyllithium, to induce a series of intramolecular reactions that ultimately lead to the formation of the highly strained propellane core. wikipedia.orgorgsyn.org

The generation of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is a key step in the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives. orgsyn.orgtcichemicals.comacs.org BCPs are considered valuable bioisosteres for phenyl rings in medicinal chemistry due to their three-dimensional structure and improved metabolic stability. tcichemicals.com The reaction of [1.1.1]propellane with various reagents allows for the introduction of functional groups at the bridgehead positions of the BCP core. orgsyn.orgacs.org

| Precursor | Reagent | Product | Reference |

| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | Methyllithium | [1.1.1]Propellane | wikipedia.orgorgsyn.org |

| [1.1.1]Propellane | 2,3-Butanedione (B143835) (photochemical) | 1,3-Diacetylbicyclo[1.1.1]pentane | orgsyn.org |

| 1,1-Bis(chloromethyl)-2,2-dibromocyclopropane | Methyllithium | [1.1.1]Propellane | acs.org |

Role in the Formation of Other Functionalized Cyclopropane Derivatives

Beyond its use in the synthesis of strained cage compounds, 1,1-bis(chloromethyl)cyclopropane is a valuable starting material for a wide array of other functionalized cyclopropane derivatives. The chloromethyl groups can be readily displaced by a variety of nucleophiles to introduce different functional groups. rsc.orgnih.govnih.govresearchgate.netrsc.orgyoutube.com

For instance, hydrolysis of the chloromethyl groups can lead to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. sigmaaldrich.comnih.gov This diol can then be further elaborated into other functionalized molecules. Additionally, the reaction of 1,1-bis(chloromethyl)cyclopropane with amines or other nitrogen-containing nucleophiles can be used to synthesize cyclopropane-containing heterocycles. rsc.orgbeilstein-journals.org

Synthesis of Novel Molecular Scaffolds

The reactivity of 1,1-bis(chloromethyl)cyclopropane extends to the formation of novel molecular scaffolds with potential applications in materials science and drug discovery.

Heterocycle Formation via Intramolecular Cyclizations

The two chloromethyl groups in 1,1-bis(chloromethyl)cyclopropane can participate in intramolecular cyclization reactions to form heterocyclic systems. By reacting the starting material with a difunctional nucleophile, it is possible to construct bicyclic systems containing a cyclopropane ring. This strategy provides access to a diverse range of heterocyclic scaffolds that would be difficult to synthesize using other methods. rsc.orgbeilstein-journals.org

Polymerization Initiators and Monomers

The strained nature of the cyclopropane ring in derivatives of 1,1-bis(chloromethyl)cyclopropane can be exploited in polymerization reactions. For example, [1.1.1]propellane, synthesized from 1,1-bis(chloromethyl)cyclopropane, can undergo anionic addition polymerization to produce a fully polymerized product. wikipedia.org Furthermore, the chloromethyl groups can serve as initiation sites for certain types of polymerization. There is also potential for 1,1-bis(chloromethyl)cyclopropane and its derivatives to act as monomers in the synthesis of novel polymers with unique properties. chiralen.com

Strategies for Selective Functionalization

The selective functionalization of 1,1-bis(chloromethyl)cyclopropane presents a unique challenge in synthetic organic chemistry. The presence of two identical primary alkyl chloride groups on a strained cyclopropane ring necessitates carefully controlled reaction conditions to achieve mono- or di-substitution products without leading to complex mixtures or undesired side reactions. The primary pathway for functionalization involves nucleophilic substitution (SN2) at the chloromethyl carbons. However, the reactivity of these groups is influenced by the electronic nature and steric hindrance imposed by the cyclopropane ring.

The cyclopropyl (B3062369) group itself can affect the rate of SN2 reactions. The transition state of an SN2 reaction involves a trigonal bipyramidal geometry around the carbon atom undergoing substitution. For a chloromethyl group attached to a cyclopropane ring, achieving this geometry introduces additional angle strain, which can slow down the reaction compared to acyclic analogues. stackexchange.comstackexchange.com Nevertheless, nucleophilic substitution on halomethylcyclopropanes is a known and viable transformation.

Strategies for achieving selective functionalization can be broadly categorized into statistical control, and for difunctionalization, the use of specific reagents that can react with both electrophilic centers.

Mono-substitution Strategies

Achieving selective mono-substitution of 1,1-bis(chloromethyl)cyclopropane requires careful control over reaction conditions to prevent the second substitution from occurring. The key principle is to exploit the statistical probability and potential deactivation after the first substitution.

Statistical Control: By using a sub-stoichiometric amount of the nucleophile (ideally one equivalent or slightly less) relative to the 1,1-bis(chloromethyl)cyclopropane, it is statistically more likely that a nucleophile will encounter and react with a molecule of the starting material rather than the mono-substituted product. This approach can favor the formation of the mono-functionalized derivative.

Key parameters to control for selective mono-substitution include:

Stoichiometry: Precise control of the nucleophile-to-substrate ratio is crucial.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of the second substitution reaction. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to stop the reaction at the optimal point.

Nature of the Nucleophile: The reactivity of the nucleophile plays a significant role. Highly reactive nucleophiles may lead to a higher proportion of the di-substituted product, even with careful stoichiometric control.

An example of a potential mono-substitution reaction would be the synthesis of 1-(azidomethyl)-1-(chloromethyl)cyclopropane . This could theoretically be achieved by reacting 1,1-bis(chloromethyl)cyclopropane with one equivalent of sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF). The resulting mono-azide would be a valuable intermediate for further transformations, such as reduction to the corresponding amine or participation in click chemistry reactions.

Di-substitution Strategies

For the synthesis of di-substituted products, an excess of the nucleophile is typically employed to drive the reaction to completion. The two chloromethyl groups can be replaced by the same or different functional groups, although the latter would require a more complex, stepwise approach.

When reacting with a single nucleophile, the reaction is generally carried out with at least two equivalents of the nucleophile to ensure both chloromethyl groups are substituted. For instance, the reaction of 1,1-bis(chloromethyl)cyclopropane with an excess of sodium cyanide could yield 1,1-bis(cyanomethyl)cyclopropane .

A more advanced strategy for difunctionalization involves intramolecular reactions where a single reagent with two nucleophilic sites reacts with both electrophilic chloromethyl groups. This can lead to the formation of novel cyclic structures containing the cyclopropane ring.

| Reactant | Nucleophile/Reagent | Potential Product(s) | Reaction Type | Key Considerations |

| 1,1-Bis(chloromethyl)cyclopropane | Sodium Azide (NaN₃) (1 equiv.) | 1-(Azidomethyl)-1-(chloromethyl)cyclopropane | SN2 | Stoichiometric control is critical for selectivity. |

| 1,1-Bis(chloromethyl)cyclopropane | Sodium Cyanide (NaCN) (>2 equiv.) | 1,1-Bis(cyanomethyl)cyclopropane | SN2 | Use of excess nucleophile to ensure complete reaction. |

| 1,1-Bis(chloromethyl)cyclopropane | Sodium Hydroxide (B78521) (NaOH) (1 equiv.) | 1-(Hydroxymethyl)-1-(chloromethyl)cyclopropane | SN2 | Potential for elimination side reactions. |

| 1,1-Bis(chloromethyl)cyclopropane | Malonic Ester Enolate | Diethyl 2,2'-(cyclopropane-1,1-diylbis(methylene))dimalonate | SN2 | Use of a soft nucleophile can be advantageous. |

It is important to note that the practical implementation of these strategies would require empirical optimization of reaction conditions to achieve the desired selectivity and yield. The inherent strain of the cyclopropane ring and the potential for rearrangement or elimination reactions under certain conditions must also be considered. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound like 1,1-bis(chloromethyl)cyclopropane, beyond basic one-dimensional ¹H and ¹³C NMR for initial identification, advanced NMR techniques are indispensable for unambiguous structural confirmation and for probing subtle stereochemical and conformational features.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum of 1,1-bis(chloromethyl)cyclopropane would be expected to show correlations between the geminal protons on each chloromethyl group and between the protons on the cyclopropane ring. Specifically, a cross-peak would be observed between the diastereotopic protons of a CH₂Cl group. Furthermore, correlations between the cyclopropane ring protons would help to confirm the three-membered ring structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. For 1,1-bis(chloromethyl)cyclopropane, the HSQC spectrum would show a correlation between the carbon of each chloromethyl group and its attached protons. Similarly, the cyclopropane ring carbons would show correlations with their respective protons. This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. In the case of 1,1-bis(chloromethyl)cyclopropane, HMBC correlations would be expected between the protons of the chloromethyl groups and the quaternary C1 carbon of the cyclopropane ring, as well as the adjacent ring carbons. The cyclopropane ring protons would also show correlations to the chloromethyl carbons and other ring carbons.

These 2D NMR techniques, when used in concert, provide a detailed and unambiguous picture of the atomic connectivity, confirming the 1,1-disubstituted cyclopropane framework.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,1-Bis(chloromethyl)cyclopropane

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 | - | Quaternary carbon, ~30-40 | Protons on CH₂Cl, Ring protons |

| C2/C3 | ~0.8-1.2 (diastereotopic) | ~15-25 | Protons on CH₂Cl, Other ring protons |

| CH₂Cl | ~3.5-3.8 (diastereotopic) | ~45-55 | C1, C2/C3 |

Note: The chemical shift values are estimates based on data for similar compounds and are subject to solvent and other experimental conditions.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. nih.gov For 1,1-bis(chloromethyl)cyclopropane, ssNMR could be particularly insightful, especially in the absence of a single crystal suitable for X-ray diffraction.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Electronic Analysis

For 1,1-bis(chloromethyl)cyclopropane, the FT-IR and FT-Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the cyclopropane ring and the chloromethyl groups. The C-Cl stretching vibrations would also be prominent.

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic vibrational modes, including ring breathing and C-H stretching vibrations, which typically appear at high wavenumbers (around 3000-3100 cm⁻¹).

Chloromethyl Group Vibrations: The CH₂Cl groups will exhibit C-H stretching, scissoring, wagging, and twisting modes. The C-Cl stretching vibration is expected in the region of 650-850 cm⁻¹.

Conformational Analysis: The rotational freedom around the C1-CH₂Cl bonds can lead to different conformers. Vibrational spectroscopy can be used to study this conformational landscape. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the gas phase or in a particular solvent can be determined. For the related (chloromethyl)cyclopropane (B127518), gas-phase electron diffraction studies combined with vibrational analysis indicated a preference for the gauche conformer. scispace.com

Table 2: Predicted Characteristic Vibrational Frequencies for 1,1-Bis(chloromethyl)cyclopropane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (cyclopropane) | 3000 - 3100 | Medium | Medium |

| C-H Stretch (CH₂Cl) | 2900 - 3000 | Medium-Strong | Medium-Strong |

| CH₂ Scissoring | 1400 - 1450 | Medium | Weak |

| Cyclopropane Ring Breathing | ~1200 | Weak | Strong |

| C-Cl Stretch | 650 - 850 | Strong | Medium |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For 1,1-bis(chloromethyl)cyclopropane, electron ionization (EI) would likely lead to the formation of a molecular ion peak, [M]⁺•. However, due to the presence of the strained cyclopropane ring and the labile chlorine atoms, this peak might be of low intensity. The fragmentation of the molecular ion would be expected to proceed through several characteristic pathways:

Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to an [M-Cl]⁺ ion.

Loss of a Chloromethyl Radical: Cleavage of the C-C bond between the cyclopropane ring and a chloromethyl group would result in the loss of a •CH₂Cl radical, forming an [M-CH₂Cl]⁺ ion. This fragment would be a chlorocyclopropylmethyl cation.

Ring Opening: The strained cyclopropane ring can undergo ring opening upon ionization, leading to various isomeric acyclic cations. Subsequent fragmentation of these open-chain isomers would contribute to the complexity of the mass spectrum.

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance) would result in characteristic isotopic patterns for all chlorine-containing fragments. For a fragment containing two chlorine atoms, the M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1.

Analysis of these fragmentation pathways, often aided by high-resolution mass spectrometry (HRMS) for accurate mass measurements and tandem mass spectrometry (MS/MS) experiments, can provide conclusive evidence for the structure of 1,1-bis(chloromethyl)cyclopropane.

Table 3: Predicted Key Mass Spectral Fragments for 1,1-Bis(chloromethyl)cyclopropane

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [C₅H₈Cl₂]⁺• | Molecular Ion | - |

| [C₅H₈Cl]⁺ | Chlorocyclopropylmethyl cation | Loss of •Cl |

| [C₄H₅Cl]⁺ | Chlorocyclopropyl cation | Loss of •CH₂Cl |

| [C₃H₅]⁺ | Cyclopropyl cation | Cleavage and rearrangement |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational information. To date, a published X-ray crystal structure of 1,1-bis(chloromethyl)cyclopropane has not been found in the chemical literature.

If a suitable single crystal could be obtained, X-ray diffraction analysis would provide invaluable data. It would definitively confirm the connectivity and the geminal arrangement of the chloromethyl groups on the cyclopropane ring. Furthermore, it would reveal the precise bond lengths of the C-C bonds within the strained cyclopropane ring and the C-Cl bonds. The analysis would also elucidate the preferred conformation of the chloromethyl groups relative to the ring in the solid state and provide insights into the intermolecular interactions, such as halogen bonding, that govern the crystal packing. While X-ray data for the title compound is not available, studies on other substituted cyclopropanes have provided detailed structural parameters for the three-membered ring system. rsc.orgresearchgate.net For instance, in a related cyclohexanespiro-cyclopropane derivative, the cyclopropane bond lengths were determined with high precision. rsc.org

Conclusion

1,1-Bis(chloromethyl)cyclopropane is a versatile chemical compound with a rich and complex chemistry. Its strained three-membered ring and reactive chloromethyl groups make it a valuable intermediate in organic synthesis. From its role as a precursor to fascinating molecules like [1.1.1]propellane to its potential as a monomer in polymer chemistry, this compound continues to be an area of active research. The development of efficient synthetic methods and a deeper understanding of its reactivity will undoubtedly lead to new and exciting applications in the future.

Unveiling the Synthetic Pathways to 1,1-Bis-chloromethyl-cyclopropane

The chemical compound this compound holds significance as a versatile intermediate in organic synthesis. Its unique structural motif, featuring a cyclopropane (B1198618) ring geminally substituted with two chloromethyl groups, provides a scaffold for the construction of more complex molecules. This article delves into the primary synthetic methodologies developed for this compound, categorized into direct and indirect routes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which to understand the intricate electronic structure and bonding characteristics of molecules like 1,1-bis(chloromethyl)cyclopropane. While direct computational data for this specific molecule is scarce, we can infer its properties based on the known behavior of the cyclopropane (B1198618) ring and substituted cyclopropanes.

Analysis of Ring Strain and Bond Angles

The cyclopropane ring is infamous for its significant ring strain, a consequence of its geometry. echemi.comchemicalbook.com The carbon atoms in cyclopropane are forced into a triangular arrangement, resulting in C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon. tcichemicals.comnih.gov This deviation leads to what is known as angle strain. Furthermore, the C-H bonds are eclipsed, contributing to torsional strain. The total ring strain in cyclopropane is approximately 27-28 kcal/mol, which profoundly influences its reactivity. echemi.comnih.gov

For 1,1-bis(chloromethyl)cyclopropane, the fundamental strain of the three-membered ring would be a dominant feature. The substitution of two chloromethyl groups at the C1 position would be expected to further influence the local geometry. A gas-phase electron diffraction study of the related, simpler molecule, chloromethyl-cyclopropane, revealed a C-C-C (exocyclic) angle of 117.2°. researchgate.net This suggests that the C-C bond external to the ring is pushed away from the other substituents. In 1,1-bis(chloromethyl)cyclopropane, the steric and electronic repulsion between the two chloromethyl groups would likely lead to a widening of the Cl-C-Cl and C-C-CH2Cl bond angles.

Table 1: Expected vs. Idealized Bond Angles in 1,1-Bis(chloromethyl)cyclopropane

| Bond Angle | Expected Value (°C) | Idealized sp³ Angle (°C) |

| C2-C1-C3 (in-ring) | ~60 | 109.5 |

| C-C-H (ring) | ~116 | 109.5 |

| C-C-Cl | ~112 | 109.5 |

| H-C-H (methylene) | ~110 | 109.5 |

Note: The expected values are estimations based on data from related molecules and general chemical principles.

HOMO-LUMO Energy Gaps and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. chemsrc.combldpharm.com

For 1,1-bis(chloromethyl)cyclopropane, the HOMO is likely to be associated with the strained C-C bonds of the cyclopropane ring, which are higher in energy than typical alkane C-C bonds. The LUMO would likely be associated with the antibonding orbitals of the C-Cl bonds (σ* C-Cl). The presence of two electronegative chlorine atoms would be expected to lower the energy of the LUMO, potentially resulting in a relatively small HOMO-LUMO gap. This smaller gap would suggest a higher propensity for the molecule to undergo reactions, particularly those involving the cleavage of the C-Cl bond or the opening of the strained cyclopropane ring.

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools to model reaction mechanisms, allowing for the characterization of transition states and the prediction of reaction energetics.

Computational Modeling of Ring-Opening and Substitution Mechanisms

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions. stackexchange.com For 1,1-bis(chloromethyl)cyclopropane, several reaction pathways could be computationally modeled. Nucleophilic attack on one of the chloromethyl carbons could lead to a substitution reaction. Alternatively, under certain conditions, ring-opening could occur. The presence of the two chloromethyl groups provides multiple potential sites for reaction initiation.

Computational modeling of the hydrolysis of (chloromethyl)cyclopropane (B127518), for instance, has shown the potential for the formation of rearranged products via a bicyclobutonium cation transition state. stackexchange.com A similar computational approach for 1,1-bis(chloromethyl)cyclopropane would likely investigate the stability of the corresponding carbocation intermediates and the transition states leading to both substitution and ring-opened products.

Prediction of Reaction Energetics and Kinetics

Through computational methods such as Density Functional Theory (DFT), the energetics of potential reaction pathways can be calculated. This involves determining the energies of the reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For 1,1-bis(chloromethyl)cyclopropane, computational studies could predict whether substitution or ring-opening is the more kinetically and thermodynamically favorable process under different reaction conditions. For example, the calculations could quantify the energy barrier for a nucleophile to displace a chloride ion versus the energy required to break one of the C-C bonds of the cyclopropane ring.

Conformational Analysis and Dynamics

Even in a small and rigid molecule like 1,1-bis(chloromethyl)cyclopropane, conformational flexibility exists, primarily through the rotation of the chloromethyl groups around the C-C single bonds.

A conformational analysis would seek to identify the most stable arrangement of these groups. The two chloromethyl groups can rotate relative to each other, leading to different conformers (e.g., gauche, anti). A gas-phase electron diffraction study of chloromethyl-cyclopropane indicated a preference for the gauche conformer. researchgate.net For 1,1-bis(chloromethyl)cyclopropane, the steric and dipolar interactions between the two C-Cl bonds would be the primary factors determining the relative energies of the different conformers. Computational modeling could map the potential energy surface as a function of the torsional angles of the two chloromethyl groups to identify the global and local energy minima, representing the most stable and metastable conformers, respectively.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules, which are crucial for their identification and characterization.

For Nuclear Magnetic Resonance (NMR) spectroscopy , computational methods, particularly those based on density functional theory (DFT), can predict the chemical shifts of ¹H and ¹³C nuclei. This involves calculating the magnetic shielding tensor for each nucleus within the molecule. The calculated shielding constants are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. For a molecule like 1,1-bis(chloromethyl)cyclopropane, theoretical predictions would be particularly useful in assigning the signals for the distinct protons and carbons of the chloromethyl groups and the cyclopropane ring.

A hypothetical table of predicted NMR chemical shifts, based on computational modeling, would resemble the following:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Cl (Methylene) | Calculated Value | Calculated Value |

| Cyclopropane C-H | Calculated Value | Calculated Value |

| Quaternary Carbon | - | Calculated Value |

Vibrational frequencies , which correspond to the infrared (IR) and Raman spectra of a molecule, can also be computed. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. These predicted frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, CH₂ scissoring, and the characteristic vibrations of the cyclopropane ring and C-Cl bonds.

A theoretical table of key vibrational frequencies might look like this:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aliphatic) | Calculated Value |

| CH₂ Scissor | Calculated Value |

| Cyclopropane Ring Bend | Calculated Value |

| C-Cl Stretch | Calculated Value |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into the intermolecular forces that govern the properties of the substance in condensed phases. While specific MD studies on 1,1-bis(chloromethyl)cyclopropane are not readily found, the methodology would be invaluable for understanding its liquid state and interactions with other molecules.

An MD simulation for 1,1-bis(chloromethyl)cyclopropane would involve placing a large number of these molecules in a simulation box and solving Newton's equations of motion for each atom over a period of time. This requires a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.

Through MD simulations, one could analyze various aspects of intermolecular interactions:

Radial Distribution Functions (RDFs): These functions would reveal the probability of finding another molecule at a certain distance from a reference molecule, providing a picture of the local molecular packing and structure in the liquid.

Hydrogen Bonding: Although 1,1-bis(chloromethyl)cyclopropane does not have traditional hydrogen bond donors, weak C-H···Cl hydrogen bonds could be investigated to understand their influence on the bulk properties.

Dipole-Dipole Interactions: The chloromethyl groups introduce significant polarity to the molecule. MD simulations can quantify the strength and nature of dipole-dipole interactions between molecules.

These simulations are computationally intensive but provide a level of detail about molecular motion and interaction that is unattainable through experimental means alone. They are a cornerstone of modern computational chemistry for connecting the properties of a single molecule to the macroscopic behavior of a material.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Approaches

The synthesis of enantioenriched cyclopropanes is a significant goal in organic chemistry, as the stereochemistry of these motifs can profoundly influence the biological activity and material properties of the final products. digitellinc.comunl.pt Currently, the synthesis of 1,1-bis-chloromethyl-cyclopropane is primarily focused on racemic preparations. A major future challenge lies in the development of catalytic enantioselective methods to access specific stereoisomers of this compound and its derivatives.

Future research could focus on transition metal-catalyzed asymmetric cyclopropanation reactions. researchgate.netresearchgate.net Catalysts based on rhodium, cobalt, and copper have shown remarkable success in controlling the stereochemistry of cyclopropane (B1198618) formation from olefins and carbene precursors. digitellinc.comresearchgate.netnih.gov The adaptation of these catalytic systems to generate chiral 1,1-disubstituted cyclopropanes is an active area of research and could be applied to the synthesis of the target molecule. digitellinc.com For instance, the use of chiral ligands to modulate the catalyst's environment could enable the enantioselective synthesis of cyclopropanes with defined stereocenters. researchgate.net

Enzymatic reactions represent another promising frontier. Ene reductases have been shown to catalyze reductive cyclization to form chiral cyclopropyl (B3062369) derivatives with excellent enantiomeric excess (ee). mdpi.com Exploring biocatalytic routes could offer a green and highly selective alternative to traditional chemical methods.

| Catalyst System | Potential Substrates | Expected Outcome |

| Chiral Rhodium(II) Carboxamides | Alkenes and a chloromethyl diazo compound | Enantioselective formation of a precursor to this compound |

| Cobalt-Porphyrin Complexes | Terminal alkenes and chloromethyl carbene source | High-yield synthesis of chiral cyclopropanes with high ee |

| Engineered Ene Reductases | Unsaturated precursors | Biocatalytic synthesis of enantiopure cyclopropyl derivatives |

This table outlines potential catalytic systems for the future asymmetric synthesis of this compound derivatives, based on established methods for other cyclopropanes.

Exploration of New Reactivity Modes and Transformative Reactions

The chemical behavior of this compound is dictated by the interplay between the strained cyclopropane ring and the two reactive chloromethyl groups. Future research should aim to uncover novel transformations that leverage this unique combination of functional groups.

Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, providing access to highly functionalized acyclic compounds. nih.govnih.gov The development of catalytic methods for the regioselective and stereoselective ring-opening of this compound is a significant unexplored avenue. Such reactions, potentially triggered by Lewis acids or transition metals, could yield valuable 1,3-difunctionalized products that are otherwise difficult to synthesize. snnu.edu.cnrsc.org For example, reaction with arenes in the presence of a Brønsted acid could lead to 1,3-hydroarylation products. nih.gov

Transformations of the Chloromethyl Groups: The two chloromethyl substituents serve as versatile handles for a wide range of nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, thiols, and cyanides, leading to a diverse library of new cyclopropane derivatives. The sequential and selective substitution of the two chloro groups could provide access to unsymmetrically functionalized cyclopropanes, further expanding the molecular diversity.

Radical Reactions: The investigation of radical-mediated transformations offers another path to novel reactivity. Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have been shown to produce complex cyclic structures. beilstein-journals.org Exploring the behavior of this compound under various radical-generating conditions could unveil new synthetic pathways.

| Reaction Type | Reagents/Catalysts | Potential Products |

| Lewis Acid-Catalyzed Ring Opening | MgI₂, TiCl₄ | 1,3-Dihalogenated acyclic compounds |

| Nucleophilic Substitution | Sodium azide (B81097), Amines, Thiols | Diazido, diamino, and dithio derivatives |

| Transition Metal-Catalyzed Cross-Coupling | Palladium catalysts, Organometallic reagents | Arylated or alkylated cyclopropane derivatives |

| Radical-Initiated Reactions | Radical initiators (e.g., AIBN) | Ring-opened and rearranged products |

This table summarizes potential future transformative reactions for this compound and the classes of compounds they could produce.

Integration into Advanced Materials Science

The unique structural and electronic properties of the cyclopropane ring make it an attractive building block for advanced materials. beilstein-journals.org The bifunctional nature of this compound makes it a particularly promising candidate for the synthesis of novel polymers and functional materials.

Polymer Synthesis: this compound can be envisioned as a monomer or a cross-linking agent in polymerization reactions. The two chloromethyl groups can participate in polycondensation or polyaddition reactions to form linear or cross-linked polymers. The incorporation of the rigid cyclopropane unit into a polymer backbone is expected to influence the material's properties, such as its glass transition temperature, thermal stability, and mechanical strength. researchgate.netdocumentsdelivered.com Research into the synthesis of photosensitive polymers containing cyclopropane groups has shown potential applications in microelectronics and optics.

Functional Materials: The cyclopropane ring can act as a rigid scaffold to orient functional groups in a well-defined three-dimensional space. By replacing the chloro atoms with other functional moieties (e.g., chromophores, liquid crystalline units, or redox-active groups), it may be possible to design and synthesize new materials with tailored optical, electronic, or self-assembly properties. The functionalization of surfaces with cyclopropane-containing molecules is another area that warrants investigation. mdpi.com

Interdisciplinary Research Opportunities

The unique characteristics of this compound open doors to collaborative research across various scientific disciplines.

Medicinal Chemistry: The cyclopropyl group is a prevalent motif in many biologically active compounds and approved drugs. scientificupdate.comresearchgate.netacs.org It can enhance metabolic stability, improve binding potency, and provide structural novelty. bohrium.com The rigid scaffold of this compound can be used to design and synthesize novel compounds for screening in drug discovery programs. Its derivatives could be explored as potential enzyme inhibitors, antiviral agents, or anticancer therapeutics. unl.pt

Computational Chemistry: Theoretical and computational studies can provide valuable insights into the reactivity, electronic structure, and potential applications of this compound and its derivatives. scispace.comnih.gov Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, understand the nature of transition states, and calculate spectroscopic properties. scispace.com This computational guidance can help to rationalize experimental observations and direct future synthetic efforts towards the most promising targets.

| Research Area | Potential Application/Study | Collaborating Discipline |

| Drug Discovery | Synthesis of cyclopropane-based scaffolds for biological screening | Medicinal Chemistry, Pharmacology |

| Polymer Science | Development of new polymers with enhanced thermal and mechanical properties | Materials Science, Polymer Chemistry |

| Computational Modeling | Prediction of reactivity, reaction pathways, and material properties | Theoretical Chemistry, Computational Physics |

| Supramolecular Chemistry | Design of cyclopropane-based building blocks for self-assembled materials | Nanoscience, Crystal Engineering |

This table highlights potential interdisciplinary research opportunities involving this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-bis-chloromethyl-cyclopropane, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclopropanation of alkenes using dichlorocarbene intermediates. Key reagents include chloroform under strong base conditions (e.g., NaOH) with phase-transfer catalysts to stabilize the carbene . Characterization via H/C NMR and GC-MS is critical to confirm purity and structure. Adjusting solvent polarity (e.g., using DMSO or methanol) and temperature (0–25°C) can mitigate side reactions like ring-opening .

Q. How does the electronic and steric environment of the cyclopropane ring influence its stability under acidic or basic conditions?

- Methodological Answer : The electron-withdrawing chloromethyl groups increase ring strain, making the compound susceptible to ring-opening via nucleophilic attack. Stability studies should compare hydrolysis rates in buffered solutions (pH 2–12) monitored by HPLC. Computational methods (e.g., DFT) can model charge distribution to predict reactive sites .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H NMR chemical shifts (δ 1.5–2.5 ppm for cyclopropane protons) and coupling constants ( Hz) are diagnostic. IR spectroscopy identifies C-Cl stretches (~600–800 cm) .

Advanced Research Questions

Q. How can stereoelectronic effects in this compound be exploited to design regioselective reactions (e.g., cross-coupling or cycloadditions)?

- Methodological Answer : The compound’s strained geometry facilitates [2+1] cycloadditions with alkynes. Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Experimental validation involves trapping intermediates with tetracyanoethylene or dipolarophiles .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Discrepancies may arise from impurities or calibration errors. Re-evaluate data using bomb calorimetry under inert atmospheres and cross-validate with computational thermochemistry (e.g., G3MP2 theory). Compare results against structurally similar cyclopropanes (e.g., 1,1-dichlorocyclopropane) .

Q. How does the compound’s reactivity differ in photochemical vs. thermal activation, and what mechanistic insights can be derived?

- Methodological Answer : UV irradiation promotes homolytic C-Cl bond cleavage, generating radical intermediates detectable via EPR spectroscopy. Contrast with thermal pathways (e.g., elimination to form alkenes) using Arrhenius plots to determine activation energies. Solvent effects (polar vs. nonpolar) further elucidate mechanism .

Q. What role do computational models (QSPR, neural networks) play in predicting the compound’s environmental persistence or toxicity?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models trained on halogenated cyclopropanes can estimate biodegradation half-lives. Input parameters include logP, molecular volume, and electronegativity. Validate predictions against experimental OECD 301F biodegradation assays .

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., stirring rate, inert gas purge) meticulously to enable replication .

- Contradiction Analysis : Use triangulation (experimental, computational, literature) to address conflicting results .

- Safety Protocols : Refer to SDS guidelines for handling chlorinated cyclopropanes, emphasizing fume hood use and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.